molecular formula C16H10N2O2 B8041937 3-(1,3-benzoxazol-2-yl)-1H-quinolin-2-one

3-(1,3-benzoxazol-2-yl)-1H-quinolin-2-one

Cat. No.: B8041937
M. Wt: 262.26 g/mol
InChI Key: UZHSRRYFUDNXDV-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-yl)-1H-quinolin-2-one is a heterocyclic compound that combines the structural features of benzoxazole and quinolinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzoxazol-2-yl)-1H-quinolin-2-one typically involves the condensation of 2-aminophenol with a suitable quinolinone derivative. One common method includes the use of 2-aminophenol and 2-chloroquinolin-3-one under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or copper may be employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzoxazol-2-yl)-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole or quinolinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(1,3-Benzoxazol-2-yl)-1H-quinolin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(1,3-benzoxazol-2-yl)-1H-quinolin-2-one varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: Shares the benzoxazole moiety but lacks the quinolinone structure.

    Quinolinone: Contains the quinolinone core but does not have the benzoxazole ring.

    Benzothiazole: Similar to benzoxazole but with a sulfur atom replacing the oxygen.

Uniqueness

3-(1,3-Benzoxazol-2-yl)-1H-quinolin-2-one is unique due to its combined structural features, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to its individual components.

Properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c19-15-11(9-10-5-1-2-6-12(10)17-15)16-18-13-7-3-4-8-14(13)20-16/h1-9H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHSRRYFUDNXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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